molecular formula C9H9NO3 B8468481 2-(2-Methyl-3-nitrophenyl)oxirane

2-(2-Methyl-3-nitrophenyl)oxirane

Cat. No. B8468481
M. Wt: 179.17 g/mol
InChI Key: WFAYKHYCZPYPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-3-nitrophenyl)oxirane is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methyl-3-nitrophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-3-nitrophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Methyl-3-nitrophenyl)oxirane

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)oxirane

InChI

InChI=1S/C9H9NO3/c1-6-7(9-5-13-9)3-2-4-8(6)10(11)12/h2-4,9H,5H2,1H3

InChI Key

WFAYKHYCZPYPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-1-nitro-3-vinylbenzene (2 g, 12.26 mmol) was dissolved in DCM (50 ml) then cooled to 0° C. and added mCPBA (3.17 g, 14.14 mmol) then stirred at room temperature for 16 hrs. When TLC showed starting materials, more mCPBA (1.58 g, 7.07 mmol) was added. The reaction was stirred for another 16 hrs. The reaction was washed with saturated aqueous Na2S2O3, NaHCO3, brine; then dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography through a 120 g ISCO Redi-Sep column eluting with 0-20% ETOAc/hexane to yield the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1.58 g
Type
reactant
Reaction Step Three

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